molecular formula C19H31N5O B2561263 1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2415570-12-4

1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2561263
CAS No.: 2415570-12-4
M. Wt: 345.491
InChI Key: VRILEXOQDGLYRZ-UHFFFAOYSA-N
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Description

1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropyl group, and the attachment of the pyrimidine moiety. Common reagents used in these reactions include cyclopropylamine, dimethylamine, and various pyrimidine derivatives. The reaction conditions often involve the use of catalysts such as palladium or platinum, and solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific structural features, such as the cyclopropyl group and the dimethylamino-pyrimidine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-[cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O/c1-19(2,3)18(25)23-10-8-15(9-11-23)24(14-6-7-14)17-12-16(22(4)5)20-13-21-17/h12-15H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRILEXOQDGLYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)N(C2CC2)C3=NC=NC(=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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